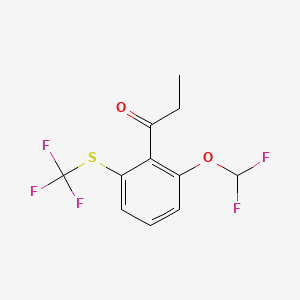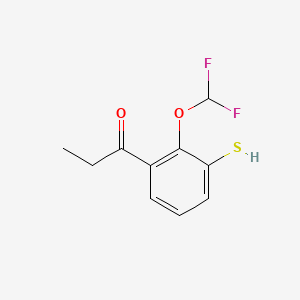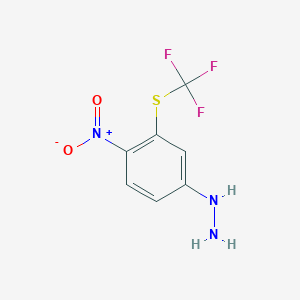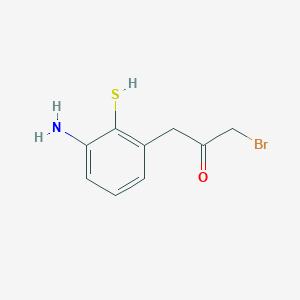
Carbonic acid, methyl 1-methyl-4-phenyl-4-piperidyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, methyl 1-methyl-4-phenyl-4-piperidyl ester is a chemical compound that belongs to the class of carbonate esters It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, methyl 1-methyl-4-phenyl-4-piperidyl ester typically involves the reaction of carbonic acid derivatives with piperidine compounds. One common method is the reaction of methyl chloroformate with 1-methyl-4-phenylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid, methyl 1-methyl-4-phenyl-4-piperidyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, carbonic acid, methyl 1-methyl-4-phenyl-4-piperidyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a model compound for studying the behavior of piperidine derivatives in biological systems.
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological activities. Piperidine derivatives are known to exhibit a wide range of biological activities, including analgesic and anti-inflammatory effects.
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of carbonic acid, methyl 1-methyl-4-phenyl-4-piperidyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl carbonate: Another carbonate ester with similar reactivity but different applications.
Ethylene carbonate: A cyclic carbonate ester used in polymer production.
Propylene carbonate: Similar to ethylene carbonate but with different physical properties.
Uniqueness
Carbonic acid, methyl 1-methyl-4-phenyl-4-piperidyl ester is unique due to its piperidine ring, which imparts specific chemical and biological properties. This distinguishes it from other carbonate esters and makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
101418-14-8 |
|---|---|
Molekularformel |
C14H19NO3 |
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
methyl (1-methyl-4-phenylpiperidin-4-yl) carbonate |
InChI |
InChI=1S/C14H19NO3/c1-15-10-8-14(9-11-15,18-13(16)17-2)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
InChI-Schlüssel |
GVBQMTUMAWWVQV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)OC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14065965.png)






![3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid](/img/structure/B14065988.png)
